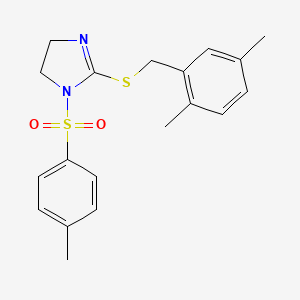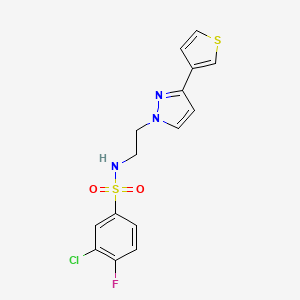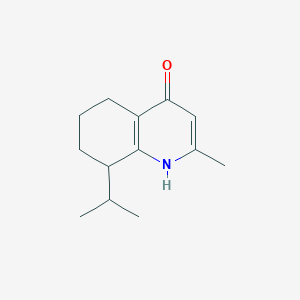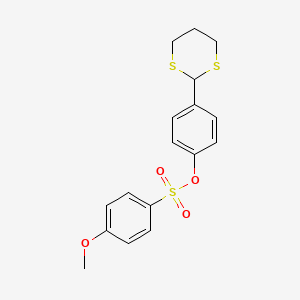
5-Chloro-1-(4-fluorophenyl)-3-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Chloro-1-(4-fluorophenyl)-3-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde (CFTP) is an aldehyde compound with a wide range of applications in scientific research and laboratory experiments. It is a synthetic compound that can be synthesized from simple starting materials and is used in a variety of biochemical and physiological processes. CFTP has been used in many areas of research, including drug development, protein engineering, and enzyme inhibition.
科学的研究の応用
Synthesis and Structural Studies
Synthesis and Crystal Structures : This compound has been utilized in the synthesis of various pyrazole compounds, offering insights into crystal structures and molecular interactions. The synthesis involves condensing chalcones with hydrazine hydrate, demonstrating its role in creating structurally diverse compounds (Loh et al., 2013).
Formation of Pyrazolo[4,3-c]pyridines : Another significant application is in synthesizing 6-substituted 1-phenyl-3-trifluoromethyl-1H-pyrazolo[4,3-c]pyridines. This process involves microwave-assisted treatment and highlights the compound's role in forming complex chemical structures (Palka et al., 2014).
Crystal Structure Analysis : The compound has been central in producing new pyrazole derivatives, providing valuable data on molecular configurations and bonding through X-ray diffraction studies (Xu & Shi, 2011).
Chemical Transformations and Properties
Vilsmeier-Haack Reaction : It has been used in the Vilsmeier-Haack reaction to synthesize novel pyrazole-4-carbaldehydes, demonstrating its versatility in organic synthesis (Hu et al., 2010).
Sonogashira-Type Reactions : The compound acts as a precursor in Sonogashira-type cross-coupling reactions, showcasing its potential in creating pyrazolo[4,3-c]pyridines and their oxides (Vilkauskaitė et al., 2011).
Antimicrobial Agent Synthesis : It has been integral in synthesizing antimicrobial agents, where its derivatives showed significant activities, indicating its potential in pharmaceutical applications (Bhat et al., 2016).
Synthesis of Herbicide Intermediates : This compound is a key intermediate in synthesizing certain herbicides, highlighting its utility in agricultural chemistry (Yu, 2002).
Molecular Studies and Potential Applications
Infrared Spectrum and Molecular Docking : Its optimized molecular structure, vibrational frequencies, and molecular docking studies provide insights into its potential as a phosphodiesterase inhibitor, indicating possible medical applications (Mary et al., 2015).
Molecular Structures in Supramolecular Assembly : The compound's derivatives have been studied for their molecular structures and supramolecular assembly, offering insights into the material science and nanotechnology fields (Cuartas et al., 2017).
特性
IUPAC Name |
5-chloro-1-(4-fluorophenyl)-3-(trifluoromethyl)pyrazole-4-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H5ClF4N2O/c12-10-8(5-19)9(11(14,15)16)17-18(10)7-3-1-6(13)2-4-7/h1-5H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZELPYCSCUGYKE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N2C(=C(C(=N2)C(F)(F)F)C=O)Cl)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H5ClF4N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.61 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Chloro-1-(4-fluorophenyl)-3-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-(4-Fluorophenyl)sulfanyl-N-[(2-methyl-5-pyridin-2-ylpyrazol-3-yl)methyl]acetamide](/img/structure/B2759040.png)





![2,4-Dichloro-N-[(4-morpholin-4-ylthian-4-yl)methyl]benzamide](/img/structure/B2759052.png)


![8-(Benzylamino)-1-azaspiro[4,5]decan-2-one](/img/structure/B2759055.png)

![4-[4-(4,5-Dichlorothiophen-3-yl)pyrimidin-2-yl]morpholine](/img/structure/B2759059.png)
![2-(5-Phenyl-[1,3,4]oxadiazol-2-yl)-benzo[f]chromen-3-one](/img/structure/B2759061.png)